molecular formula C12H13NO3 B8709389 (1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

(1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

Cat. No. B8709389
M. Wt: 219.24 g/mol
InChI Key: HQVWUGJCQQJEQP-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl (1aR,7bS)-5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

InChI

InChI=1S/C12H13NO3/c1-15-12(14)10-9(13)3-2-7-8-4-6(8)5-16-11(7)10/h2-3,6,8H,4-5,13H2,1H3/t6-,8-/m0/s1

InChI Key

HQVWUGJCQQJEQP-XPUUQOCRSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC2=C1OC[C@H]3[C@@H]2C3)N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OCC3C2C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl (1aRS,7bSR)-5-(2,2-dimethylpropionylamino)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate (Intermediate 43, 0.310 g) was suspended in methanol (7.5 mL) and concentrated sulphuric acid (4 drops) was added. The reaction mixture was heated to reflux, under an atmosphere of nitrogen, for 36 hours. A further 2 drops of concentrated sulphuric acid was added and heating was continued for a further 24 hours. After cooling, the mixture was concentrated in vacuo and the residue was partitioned between ethyl acetate and saturated aqueous potassium carbonate solution. The aqueous layer was extracted with ethyl acetate and the combined organic layers were dried (Na2SO4) and filtered. The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane, with a gradient of 5-20% to give methyl (1aRS,7bSR)-5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate (0.120 g) as an off-white solid.
Name
Methyl (1aRS,7bSR)-5-(2,2-dimethylpropionylamino)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Intermediate 43
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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